![molecular formula C20H18N2O3S B306803 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306803.png)
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as DMPTA, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPTA is a synthetic compound that has been shown to possess a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress. This compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. This compound has been reported to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to possess a broad range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been reported to protect against liver injury and reduce the levels of triglycerides and cholesterol in animal models of hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. This compound has been shown to possess a broad range of biological activities, making it a versatile compound for scientific research. However, this compound also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the scientific research of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. One potential direction is to investigate the potential therapeutic applications of this compound in human diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics. Another potential direction is to investigate the mechanism of action of this compound in more detail. Understanding the mechanism of action of this compound may provide insights into the development of new drugs that target similar pathways. Finally, future research could focus on improving the solubility of this compound in water, which may increase its utility in certain assays.
Métodos De Síntesis
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is synthesized by the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 4-formylbenzoic acid. The final product is obtained by the reaction of the intermediate with formaldehyde and acetic acid. The synthesis method of this compound is well-established and has been reported in the literature.
Propiedades
Fórmula molecular |
C20H18N2O3S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[(E)-[2-(2,5-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-5-13(2)16(10-12)21-20-22(3)18(23)17(26-20)11-14-6-8-15(9-7-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
Clave InChI |
IJXFZTGEUODQMA-UQZIKHPZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C |
SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



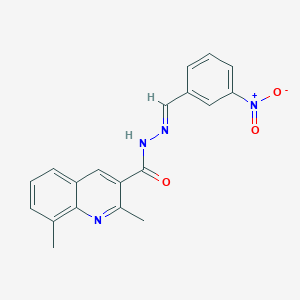
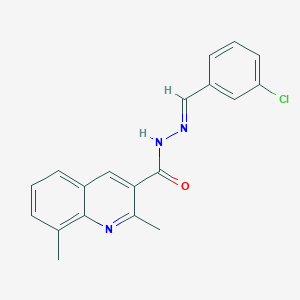
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
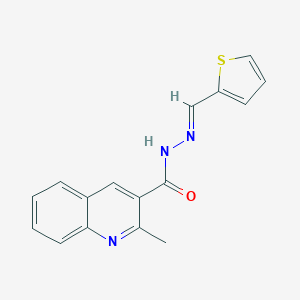
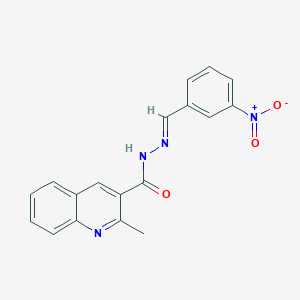
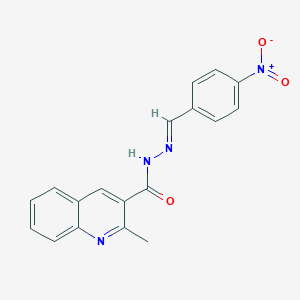
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)
